L-Isoleucine (13C6; 15N) is a stable isotope-labeled form of the essential amino acid L-isoleucine, which plays a critical role in protein synthesis and metabolic processes. This compound is particularly valuable in research settings, especially in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy. The isotopic labeling with carbon-13 and nitrogen-15 enhances the detection and quantification of proteins and metabolites in complex biological systems.
L-Isoleucine is synthesized in the body from threonine and is classified as an essential amino acid, meaning it must be obtained through dietary sources. The isotope-labeled variant, L-Isoleucine (13C6; 15N), can be sourced from specialized suppliers such as Sigma-Aldrich, Cambridge Isotope Laboratories, and MedchemExpress, which provide high-purity products suitable for various scientific applications .
L-Isoleucine (13C6; 15N) is classified under amino acids, specifically branched-chain amino acids (BCAAs), which also include leucine and valine. These amino acids are crucial for muscle metabolism and energy production. The compound is identified by its molecular formula and has specific isotopic labels that allow for its differentiation from non-labeled forms.
The synthesis of L-Isoleucine (13C6; 15N) typically involves microbial fermentation or chemical synthesis techniques that incorporate isotopes into the amino acid structure. One common method includes the use of labeled precursors in a controlled fermentation environment, allowing microorganisms to incorporate the isotopes into their metabolic pathways .
L-Isoleucine has a chiral center at the second carbon atom, making it optically active. Its structure can be represented in various formats:
[13CH3][13CH]([13CH3])[13CH2][13C@H]([15NH2])[13C](O)=O
1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1
L-Isoleucine participates in various biochemical reactions including:
These reactions are facilitated by specific enzymes such as transaminases and decarboxylases that catalyze these transformations in metabolic pathways.
L-Isoleucine functions primarily as a building block for proteins but also plays roles in energy production and regulation of blood sugar levels. The mechanism involves:
Studies show that L-Isoleucine can enhance muscle recovery and support immune function due to its role in protein synthesis .
Relevant analyses indicate that the compound maintains high purity levels (98%) and is suitable for various applications including bioassays .
L-Isoleucine (13C6; 15N) finds extensive use in scientific research:
This compound's unique isotopic labeling makes it invaluable for tracking metabolic processes and understanding protein interactions within biological systems.
Microbial biosynthesis leverages the Escherichia coli metabolic machinery to incorporate stable isotopes into L-isoleucine. This essential branched-chain amino acid derives its carbon skeleton from threonine and pyruvate through a conserved four-step pathway. Isotope-enriched precursors—specifically [¹³C₆]-glucose and ¹⁵NH₄Cl—are introduced into minimal growth media (e.g., M9), where bacterial transaminases and dehydratases catalyze the formation of isotopically labeled L-isoleucine. The pathway initiates with threonine deamination by ilvA-encoded threonine ammonia-lyase, producing α-ketobutyrate, which subsequently condenses with pyruvate via acetohydroxy acid synthase (ilvBN) [2] [5] [6].
Table 1: Key Enzymes in Biosynthetic Isotope Incorporation
Enzyme | Gene | Reaction | Isotope Incorporation Site |
---|---|---|---|
Threonine deaminase | ilvA | Threonine → α-Ketobutyrate | ¹⁵N in amino group |
Acetohydroxy synthase | ilvBN | α-Ketobutyrate + Pyruvate → Acetolactate | ¹³C in carbon backbone |
Ketol-acid reductoisomerase | ilvC | Reduction and isomerization | ¹³C retention |
The SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) technique utilizes this biosynthetic strategy to generate proteins with uniformly labeled L-isoleucine-¹³C₆,¹⁵N for quantitative proteomics. The isotopic purity achieved exceeds 98 atom % for both ¹³C and ¹⁵N, as verified by mass spectrometry [3] [5].
Chemical synthesis overcomes limitations of biological incorporation by enabling site-specific isotopic enrichment. A multi-step route starting from tert-butyl bromoacetate-¹³C achieves selective ¹³C labeling. The synthesis involves:
Table 2: Comparison of Synthesis Methods
Precursor | Isotopic Pattern | Overall Yield | Key Advantage |
---|---|---|---|
[³-¹³C;4,4,4-²H₃]-α-Ketobutyric acid | γ1-¹³CH₂/δ-¹³CD₃ | 42% | Site-specific CH₂ labeling for NMR |
¹³C₆-glucose | Uniform ¹³C₆,¹⁵N | 68% (microbial) | Cost-effective for bulk production |
This route enables precise installation of ¹³C at the γ1-methylene position, critical for NMR studies of protein side-chain dynamics. The chiral center is preserved using asymmetric hydrogenation with Rh(I) catalysts bearing chiral phosphine ligands [7] [10].
Strategic deuteration combined with ¹³C labeling enhances NMR spectral quality by suppressing scalar couplings and dipole-dipole relaxation. The precursor [³-¹³C,4,4,4-²H₃]-2-ketobutyrate directs isotopic labels to specific atomic positions in L-isoleucine:
When administered in D₂O-based bacterial cultures with U-²H-glucose, this precursor yields L-isoleucine with the isotopic pattern γ1-¹³CH₂/δ-¹³CD₃. Mass spectrometry reveals an M+7 mass shift (molecular weight increase of 7 Da compared to unlabeled compound) due to six ¹³C atoms and one ¹⁵N [2] [5] [7].
Table 3: Mass Shift Patterns in Isotopologues
Isotopologue | Mass Shift | Molecular Weight | Application |
---|---|---|---|
L-Isoleucine-¹³C₆,¹⁵N | M+7 | 138.12 | Quantitative proteomics |
L-Isoleucine-¹³C₆,¹⁵N,d₁₀ | M+17 | 148.18 | TROSY-based NMR dynamics |
γ1-¹³CH₂/δ-¹³CD₃ (selective labeling) | M+4 | 135.12* | CH-π interaction studies |
**Calculated for C₆H₁₃NO₂ base structure with localized labels
Deuteration protocols maximize the benefits of isotopic labeling for NMR spectroscopy. Perdeuterated L-isoleucine-¹³C₆,¹⁵N is produced by expressing proteins in E. coli cultured in 99.9% D₂O minimal medium supplemented with deuterated glucose (D-glucose-d₇) and ¹³C/¹⁵N-labeled precursors. This approach achieves:
The deuteration significantly extends ¹³C transverse relaxation times (T₂) by reducing dipole-dipole interactions. For the γ1-methylene group in L-isoleucine, T₂ increases from 25 ms (protonated) to 140 ms (deuterated), enabling acquisition of high-resolution triple-quantum ¹H-¹³C HTQC spectra. This technique resolves overlapping signals in proteins like Brd4-BD1 (bromodomain-containing protein 4) and detects ligand-induced chemical shift perturbations as small as 0.03 ppm [4] [7] [9].
Table 4: Deuteration Impact on NMR Parameters
Sample | ¹³C T₂ (ms) | Signal Linewidth (Hz) | S/N Ratio |
---|---|---|---|
Protonated L-Isoleucine-¹³C₆,¹⁵N | 25 | 45 | 12:1 |
Deuterated L-Isoleucine-¹³C₆,¹⁵N | 140 | 8 | 38:1 |
γ1-¹³CH₂/δ-¹³CD₃ selective label | 95 | 15 | 29:1 |
Optimal deuteration requires controlled induction conditions (0.4 mM IPTG at OD₆₀₀≈0.7) and precisely buffered pD (7.5 in phosphate buffer). Post-purification, samples undergo buffer exchange to D₂O with 1 mM DTT to prevent oxidation and maintain structural integrity [7] [9].
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